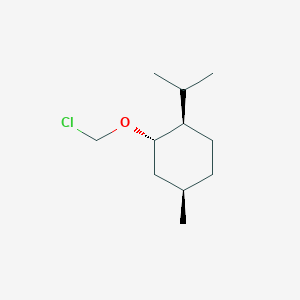
(+)-Chloromethyl isomenthyl ether
Übersicht
Beschreibung
(+)-Chloromethyl isomenthyl ether is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom bonded to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-Chloromethyl isomenthyl ether can be synthesized through several methods. One common approach involves the reaction of isomenthol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Chloromethyl isomenthyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether into its corresponding alcohol.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted ethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+)-Chloromethyl isomenthyl ether has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (+)-Chloromethyl isomenthyl ether involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. This reactivity is crucial for its role in synthetic chemistry and biochemical studies.
Vergleich Mit ähnlichen Verbindungen
(+)-Chloromethyl isomenthyl ether can be compared with other similar compounds, such as:
Methyl tert-butyl ether: Used as a gasoline additive and solvent.
Diethyl ether: Commonly used as an anesthetic and solvent.
Ethyl vinyl ether: Employed in the production of polymers and resins.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role in biochemical research.
Eigenschaften
CAS-Nummer |
144177-48-0 |
|---|---|
Molekularformel |
C11H21ClO |
Molekulargewicht |
204.73 g/mol |
IUPAC-Name |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI-Schlüssel |
XOPLTFUYFXWFGB-GARJFASQSA-N |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















